2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
Overview
Description
2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic compound characterized by the presence of fluorine, nitro, and phenoxy groups attached to a pentopyranosylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the attachment of the pentopyranosylamine moiety under specific reaction conditions that ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with specific molecular targets. The fluorophenoxy and nitro groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Fluorophenoxy)-3-nitrophenyl)ethanone: Shares the fluorophenoxy and nitro groups but differs in the backbone structure.
N-(4-FLUOROPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE: Contains similar functional groups but has a different overall structure.
Uniqueness
2-[3-(4-FLUOROPHENOXY)-5-NITROANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is unique due to its specific combination of functional groups and the pentopyranosylamine backbone, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-[3-(4-fluorophenoxy)-5-nitroanilino]oxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O7/c18-9-1-3-12(4-2-9)27-13-6-10(5-11(7-13)20(24)25)19-17-16(23)15(22)14(21)8-26-17/h1-7,14-17,19,21-23H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQXCXHZXRQPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.